molecular formula C15H11F3O3 B6409865 5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261749-16-9

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409865
CAS RN: 1261749-16-9
M. Wt: 296.24 g/mol
InChI Key: JKJKBKTXSRFXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid, 95% (5-M-2-TFMPB-95) is a compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 286.36 g/mol and a melting point of 143°C. It is highly soluble in organic solvents, including water, ethanol, and methanol. 5-M-2-TFMPB-95 is widely used in organic synthesis, as a reagent, and as a building block for the synthesis of other compounds.

Scientific Research Applications

5-M-2-TFMPB-95 is widely used in the field of scientific research. It is an important reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of heterocyclic compounds, such as quinolines, thiophenes, and pyridines. Additionally, it is used as a catalyst in organic reactions, and as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-M-2-TFMPB-95 is not fully understood. However, it is believed to act as a catalyst in organic reactions, as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds, and as a starting material for the synthesis of heterocyclic compounds. Additionally, it is thought to be involved in the formation of aryloxy radicals, which can be used in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-M-2-TFMPB-95 are not fully understood. However, it is believed to be non-toxic and not to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-M-2-TFMPB-95 in laboratory experiments is its high solubility in organic solvents. This allows for the easy preparation of solutions for use in experiments. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers.
The main limitation of 5-M-2-TFMPB-95 is its relatively low melting point. This can make it difficult to use in experiments that require high temperatures. Additionally, it is not very stable and can decompose if exposed to high temperatures or light.

Future Directions

There are many potential future directions for the use of 5-M-2-TFMPB-95. One potential direction is the use of the compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, it could be used to synthesize new heterocyclic compounds and peptides, as well as new aryloxy radicals for use in organic synthesis. Additionally, it could be used in the synthesis of dyes, catalysts, and other organic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

5-M-2-TFMPB-95 can be synthesized through a multi-step synthesis process. The first step involves the reaction of 4-trifluoromethoxybenzoic acid and 5-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a salt. The salt is then heated to form a reaction mixture of 5-methyl-2-(4-trifluoromethoxybenzoic acid) and 4-trifluoromethoxybenzoic acid. This reaction mixture is then purified to obtain a pure product of 5-M-2-TFMPB-95.

properties

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJKBKTXSRFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691787
Record name 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261749-16-9
Record name 4-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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